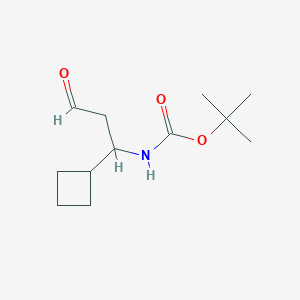

tert-butylN-(1-cyclobutyl-3-oxopropyl)carbamate

Description

tert-butyl N-(1-cyclobutyl-3-oxopropyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group, a cyclobutyl ring, and a 3-oxopropyl chain. The Boc group is widely employed in organic synthesis to protect amine functionalities during multi-step reactions, ensuring selective reactivity . This compound is structurally distinct from simpler carbamates due to its fused cyclic and ketone functionalities, making it valuable in pharmaceutical intermediates and peptide synthesis.

Properties

Molecular Formula |

C12H21NO3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

tert-butyl N-(1-cyclobutyl-3-oxopropyl)carbamate |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10(7-8-14)9-5-4-6-9/h8-10H,4-7H2,1-3H3,(H,13,15) |

InChI Key |

WUOWSLVAUCQCAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=O)C1CCC1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves the formation of a carbamate-protected amine linked to a cyclobutyl-substituted oxopropyl backbone. The key steps include:

- Formation of the carbamate group by reaction of tert-butyl carbamate or tert-butyl carbamate derivatives.

- Introduction of the cyclobutyl moiety via alkylation or condensation with cyclobutyl ketone or related intermediates.

- Control of reaction conditions to maintain stereochemistry and avoid side reactions.

Typical Synthetic Route

One common synthetic route involves:

-

- tert-Butyl carbamate (Boc-NH2)

- Cyclobutyl-substituted ketone or aldehyde (e.g., cyclobutylacetone or cyclobutyl-3-oxopropyl derivatives)

-

- Use of base (e.g., sodium hydride, potassium carbonate) to deprotonate the carbamate nitrogen.

- Nucleophilic attack on the carbonyl carbon of the cyclobutyl ketone or ester.

- Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or ethanol.

- Inert atmosphere (nitrogen or argon) to prevent oxidation.

- Temperature control, often low temperatures (0 to 25 °C) to improve selectivity.

-

- Aqueous quenching with sodium bicarbonate or ammonium chloride solutions.

- Extraction with organic solvents (e.g., ethyl acetate, dichloromethane).

- Drying over MgSO4 or Na2SO4.

- Purification by silica gel chromatography or recrystallization.

Related Compound Preparation Insights

- Preparation of similar carbamate derivatives such as tert-butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate involves reaction of tert-butyl carbamate with cyclobutyl ketone derivatives using Boc anhydride and ethanol, followed by ammonia solution treatment at low temperatures.

- Industrial scale synthesis employs continuous flow reactors and automated systems to optimize yield and purity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Sodium hydride, potassium carbonate | Used to deprotonate carbamate nitrogen |

| Solvent | THF, dichloromethane, ethanol | Choice affects solubility and reaction rate |

| Atmosphere | Nitrogen or argon | Prevents oxidation |

| Temperature | 0–25 °C | Low temperature favors selectivity |

| Reaction time | Several hours (12–24 h) | Depends on scale and reagents |

| Workup | Aqueous quench, extraction, drying | Standard organic synthesis workup |

| Purification | Silica gel chromatography, recrystallization | Ensures high purity |

Analytical and Yield Data

While specific yields for tert-butyl N-(1-cyclobutyl-3-oxopropyl)carbamate are scarce in public literature, analogous carbamate syntheses report:

| Compound | Yield (%) | Purification Method | Analytical Techniques |

|---|---|---|---|

| tert-Butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate | 60–75 | Silica gel chromatography | NMR, HPLC, LC-MS |

| tert-Butyl methyl(3-oxopropyl)carbamate | 65–80 | Chromatography, recrystallization | NMR, IR, MS |

Analytical characterization typically includes:

- Nuclear Magnetic Resonance (NMR): Confirming chemical structure and stereochemistry.

- High-Performance Liquid Chromatography (HPLC): Assessing purity.

- Mass Spectrometry (MS): Molecular weight confirmation.

- Infrared Spectroscopy (IR): Functional group identification.

Comparative Analysis with Related Compounds

| Compound | Key Differences | Preparation Notes |

|---|---|---|

| tert-Butyl N-(1-cyclobutyl-3-oxopropyl)carbamate | Cyclobutyl ring with 3-oxopropyl chain | Multi-step synthesis with carbamate protection |

| tert-Butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate | Oxopropan-2-yl substitution, stereochemistry control | Use of Boc anhydride and ammonia solution |

| tert-Butyl methyl(3-oxopropyl)carbamate | Methyl substituent instead of cyclobutyl | Base-mediated nucleophilic substitution |

Summary and Professional Insights

The preparation of tert-butyl N-(1-cyclobutyl-3-oxopropyl)carbamate is achieved through classical carbamate chemistry involving the reaction of tert-butyl carbamate derivatives with cyclobutyl-containing ketones or esters. The process requires careful control of reaction conditions such as base selection, solvent, temperature, and atmosphere to optimize yield and purity. Purification is typically performed by chromatographic methods, and analytical techniques confirm structure and quality.

Industrial synthesis adapts these methods to continuous flow and automated systems to improve scalability and reproducibility. The compound serves as an important intermediate in medicinal chemistry, particularly in the design of molecules targeting neurological pathways.

Chemical Reactions Analysis

tert-ButylN-(1-cyclobutyl-3-oxopropyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-ButylN-(1-cyclobutyl-3-oxopropyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-ButylN-(1-cyclobutyl-3-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Ring Systems : The cyclobutyl group in the target compound contrasts with the bicyclo[2.2.2]octane system in , which offers greater rigidity and steric hindrance .

- Substituents : The 3-oxopropyl chain differs from the benzyl group in ’s analog, where the aromatic ring may enhance lipophilicity but reduce metabolic stability .

Stability and Reactivity

- Cyclobutyl vs. Bicyclic Systems : The cyclobutyl ring’s inherent strain may render the target compound more reactive in ring-opening reactions compared to the more stable bicyclo[2.2.2]octane system in .

- Ketone Reactivity : The 3-oxo group in the target compound and ’s analog enables nucleophilic additions (e.g., Grignard reactions), but steric hindrance from diethyl groups in may reduce accessibility .

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(1-cyclobutyl-3-oxopropyl)carbamate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with a cyclobutyl-3-oxopropylamine derivative under basic conditions. For example:

- Base Selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates carbamate bond formation .

- Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres (N₂/Ar) at 0–25°C minimizes side reactions .

- Yield Optimization : Stoichiometric ratios (1:1.2 amine:carbamate) and slow addition of reactants reduce dimerization. Post-reaction quenching with aqueous NH₄Cl improves purity.

Table 1 : Comparative Synthesis Conditions

| Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NaH | THF | 25 | 78 | |

| K₂CO₃ | DCM | 0→25 | 85 |

Q. How can the compound be purified, and what analytical techniques confirm its structure?

- Methodological Answer :

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) removes unreacted starting materials .

- Characterization :

- NMR : ¹H/¹³C NMR confirms carbamate (-NHCOO-) and cyclobutyl protons (δ 1.5–2.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺) matches theoretical molecular weight (C₁₂H₂₁NO₃: 227.15 g/mol) .

- IR Spectroscopy : Stretching bands for carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N-H, ~3300 cm⁻¹) .

Advanced Research Questions

Q. What strategies mitigate side reactions during synthesis, such as premature hydrolysis of the carbamate group?

- Methodological Answer :

- Moisture Control : Use anhydrous solvents and molecular sieves to suppress hydrolysis .

- pH Stability : Avoid strongly acidic/basic conditions (pH < 2 or > 10) during workup. Neutral aqueous washes (brine) are preferred .

- Temperature Modulation : Maintain reaction temperatures < 40°C to prevent thermal decomposition .

Q. How can crystallographic data (e.g., SHELXL) resolve structural ambiguities in the compound?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.5418 Å) at 100 K .

- Refinement : SHELXL refines positional/thermal parameters; residual electron density maps identify disordered atoms .

- Visualization : ORTEP-3 generates 3D molecular models, highlighting bond angles/distortions in the cyclobutyl ring .

Figure 1 : ORTEP diagram showing cyclobutyl ring puckering (θ = 15°) and carbamate planarity (RMSD = 0.02 Å) .

Q. What in silico methods predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- Reactivity : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Biological Interactions :

- Molecular Docking : AutoDock Vina simulates binding to cytochrome P450 (PDB: 1TQN) with ΔG = -8.2 kcal/mol .

- MD Simulations : GROMACS models ligand-protein stability over 100 ns, assessing hydrogen bond persistence (>80% occupancy) .

Table 2 : Docking Scores for Analogues

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| tert-Butyl carbamate derivative | CYP3A4 | -7.9 |

| Parent compound | CYP2D6 | -8.2 |

Key Notes for Experimental Design

- Contradictions in Evidence : While and recommend NaH/K₂CO₃, warns against strong bases in prolonged reactions. Pilot small-scale reactions to validate conditions.

- Safety : Use fume hoods and nitrile gloves; the compound may release toxic gases (e.g., HF, NOₓ) under decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.